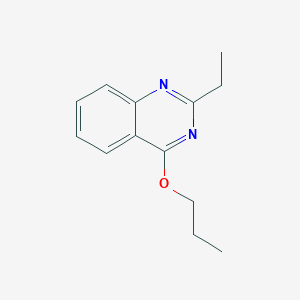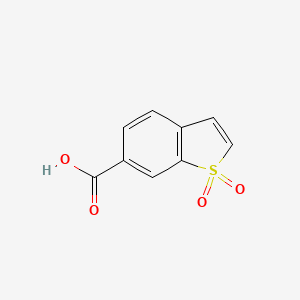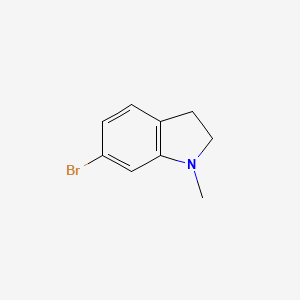
4-Amino-3-methylthiochroman 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氨基-3-甲基硫代色满-1,1-二氧化物是一种含硫杂环化合物。它是硫代色满家族的一部分,该家族以其多样的生物活性而闻名。该化合物的结构包括一个硫代色满环体系,在 4 位有一个氨基,在 3 位有一个甲基,在 1,1-二氧化物位置有一个砜基。这种独特的结构使其具有多种化学和生物学性质。
准备方法
合成路线和反应条件
4-氨基-3-甲基硫代色满-1,1-二氧化物的合成通常涉及以下步骤:
硫代色满环的形成: 硫代色满环可以通过适当的前体的环化反应合成。例如,硫醇与适当的醛或酮在酸性或碱性条件下反应可以形成硫代色满环。
氨基的引入: 4 位的氨基可以通过亲核取代反应引入。这可以通过在适当条件下使硫代色满衍生物与胺反应来实现。
氧化形成砜基: 最后一步涉及将硫原子氧化形成砜基。这可以使用过氧化氢或间氯过氧苯甲酸等氧化剂来完成。
工业生产方法
4-氨基-3-甲基硫代色满-1,1-二氧化物的工业生产可能涉及类似的合成路线,但在更大的规模上进行。使用连续流动反应器和优化的反应条件可以提高该化合物的效率和产率。
化学反应分析
反应类型
4-氨基-3-甲基硫代色满-1,1-二氧化物会发生各种化学反应,包括:
氧化: 该化合物可以进一步氧化形成亚砜或砜。
还原: 还原反应可以将砜基还原回硫醚。
取代: 氨基可以参与亲核取代反应,导致形成各种衍生物。
常见试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢化铝锂,硼氢化钠。
取代: 胺,卤代烷。
主要产物
这些反应形成的主要产物包括亚砜、硫醚和硫代色满环的各种取代衍生物。
科学研究应用
4-氨基-3-甲基硫代色满-1,1-二氧化物在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物的生物活性使其成为研究酶相互作用和代谢途径的候选者。
医药: 它潜在的抗癌和抗菌特性正在药物开发中被探索。
工业: 该化合物用于开发新材料,以及作为各种化学反应的催化剂。
作用机制
4-氨基-3-甲基硫代色满-1,1-二氧化物的作用机制涉及它与特定分子靶标的相互作用。氨基可以与生物分子形成氢键,而砜基可以参与氧化还原反应。这些相互作用会影响酶活性以及细胞过程,从而导致该化合物的生物效应。
相似化合物的比较
类似化合物
4-氨基-8-甲基硫代色满-1,1-二氧化物: 结构类似,但甲基位于 8 位。
硫代色满-4-酮: 缺少氨基和砜基,但共享硫代色满环体系。
硫代色满-4-酮-1,1-二氧化物: 与 4-氨基-3-甲基硫代色满-1,1-二氧化物类似,但没有氨基。
独特性
4-氨基-3-甲基硫代色满-1,1-二氧化物之所以独特,是因为它同时具有氨基和砜基,这使其具有多种化学反应性和生物活性。这种官能团的组合使其成为各种科学和工业应用的宝贵化合物。
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |
InChI 键 |
NKQDYSFBXSCBFA-UHFFFAOYSA-N |
规范 SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)

